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Compound of Interest

Compound Name: 2,3-Dimethyl-2-pentene

Cat. No.: B084793 Get Quote

A comprehensive analysis of the spectroscopic characteristics of 2,3-Dimethyl-2-pentene and

its isomers, providing researchers, scientists, and drug development professionals with a vital

guide for the identification and differentiation of these structurally similar compounds. This

guide leverages experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to create a clear comparative

framework.

The subtle structural variations among isomers can lead to significant differences in their

physical, chemical, and biological properties. Consequently, the ability to unequivocally identify

a specific isomer is paramount in fields ranging from chemical synthesis to pharmacology. This

guide provides a detailed spectroscopic comparison of 2,3-Dimethyl-2-pentene and a

selection of its C7H14 isomers, offering a practical toolkit for their differentiation.

At a Glance: Spectroscopic Fingerprints
The following tables summarize the key spectroscopic data for 2,3-Dimethyl-2-pentene and its

selected isomers. These values represent the characteristic "fingerprints" that allow for their

individual identification.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)
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Compound δ (ppm) - Assignment

2,3-Dimethyl-2-pentene

~1.63 (s, 6H, 2x =C-CH₃), ~1.64 (s, 3H, =C-

CH₃), ~2.03 (q, 2H, -CH₂-), ~0.94 (t, 3H, -CH₃)

[1]

4-Methyl-1-hexene

~5.75 (m, 1H, -CH=), ~4.95 (m, 2H, =CH₂), ~2.0

(m, 2H, -CH₂-), ~1.7 (m, 1H, -CH-), ~1.3 (m, 2H,

-CH₂-), ~0.9 (d, 3H, -CH₃), ~0.85 (t, 3H, -CH₃)

3,3-Dimethyl-1-pentene

~5.8 (dd, 1H, -CH=), ~4.9 (d, 1H, =CH₂), ~4.85

(d, 1H, =CH₂), ~1.9 (q, 2H, -CH₂-), ~0.95 (s, 6H,

2x -CH₃), ~0.8 (t, 3H, -CH₃)

2,4-Dimethyl-2-pentene
~5.1 (d, 1H, =CH-), ~2.4 (m, 1H, -CH-), ~1.7 (s,

6H, =C(CH₃)₂), ~0.95 (d, 6H, -CH(CH₃)₂)[1]

(E)-3,4-Dimethyl-2-pentene
~5.22 (q, 1H, =CH-), ~2.22 (m, 1H, -CH-), ~1.56

(d, 3H, =CH-CH₃), ~0.98 (d, 6H, -CH(CH₃)₂)[2]

(Z)-3,4-Dimethyl-2-pentene
~5.12 (q, 1H, =CH-), ~2.83 (m, 1H, -CH-), ~1.59

(d, 3H, =CH-CH₃), ~0.96 (d, 6H, -CH(CH₃)₂)[3]

Methylcyclohexane
~1.65 (m, 5H), ~1.2 (m, 5H), ~0.85 (d, 3H, -CH₃)

[4]

Ethylcyclopentane
~1.7 (m, 1H), ~1.5 (m, 4H), ~1.2 (m, 4H), ~0.85

(t, 3H, -CH₃)

Cycloheptane ~1.5 (s, 14H)[5]

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)
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Compound δ (ppm)

2,3-Dimethyl-2-pentene ~130.1, ~125.2, ~32.5, ~21.2, ~20.8, ~12.9

4-Methyl-1-hexene
~139.5, ~114.5, ~41.5, ~33.5, ~29.5, ~20.5,

~14.0

3,3-Dimethyl-1-pentene ~147.5, ~110.0, ~37.0, ~36.5, ~29.0, ~8.5

2,4-Dimethyl-2-pentene ~131.0, ~124.5, ~31.5, ~25.5, ~22.5

(E)-3,4-Dimethyl-2-pentene ~135.0, ~119.5, ~34.5, ~21.0, ~15.5, ~12.0

(Z)-3,4-Dimethyl-2-pentene ~134.0, ~120.5, ~30.0, ~21.0, ~15.0, ~11.5

Methylcyclohexane ~35.8, ~33.2, ~26.8, ~23.1

Ethylcyclopentane ~44.5, ~33.0, ~29.0, ~26.0, ~11.5

Cycloheptane ~28.8

Table 3: Key IR Absorption Frequencies (cm⁻¹)
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Compound C=C Stretch =C-H Stretch
C-H Stretch
(sp³)

Other Key
Bands

2,3-Dimethyl-2-

pentene
~1670 (weak) None 2960-2850 1460, 1375

4-Methyl-1-

hexene
~1640 ~3080 2960-2850

990, 910 (=C-H

bend)

3,3-Dimethyl-1-

pentene
~1640 ~3080 2960-2850

990, 910 (=C-H

bend)

2,4-Dimethyl-2-

pentene
~1675 (weak) ~3020 2960-2850 835 (=C-H bend)

(E)-3,4-Dimethyl-

2-pentene
~1670 ~3020 2960-2850

965 (=C-H bend,

trans)

(Z)-3,4-Dimethyl-

2-pentene
~1665 ~3020 2960-2850

~700 (=C-H

bend, cis)

Methylcyclohexa

ne
None None 2925-2850 1450

Ethylcyclopentan

e
None None 2950-2860 1455

Cycloheptane None None 2920-2850 1450[5][6]

Table 4: Mass Spectrometry Data (m/z of Key Fragments)
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Compound Molecular Ion (M⁺) Base Peak
Other Key
Fragments

2,3-Dimethyl-2-

pentene
98 83 69, 55, 41

4-Methyl-1-hexene 98 41 56, 70, 83

3,3-Dimethyl-1-

pentene
98 83 57, 41

2,4-Dimethyl-2-

pentene
98 83 41, 57

(E)-3,4-Dimethyl-2-

pentene
98 83 69, 55, 41

(Z)-3,4-Dimethyl-2-

pentene
98 83 69, 55, 41

Methylcyclohexane 98 83 69, 55, 41

Ethylcyclopentane 98 69 83, 55, 41[7]

Cycloheptane 98 69 83, 55, 41

Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The

following provides an overview of the methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A small amount of the neat liquid sample (typically 5-10 mg) was

dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) within a 5 mm NMR

tube. The solution was thoroughly mixed to ensure homogeneity.

Data Acquisition: ¹H and ¹³C NMR spectra were acquired on a standard NMR spectrometer

(e.g., 400 MHz). For ¹H NMR, typical parameters included a spectral width of 16 ppm, a

relaxation delay of 1 second, and 16-32 scans. For ¹³C NMR, a spectral width of 240 ppm, a

relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024) were used to achieve
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a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: A drop of the neat liquid sample was placed between two potassium

bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

Data Acquisition: The FT-IR spectrum was recorded using a standard FT-IR spectrometer. The

spectrum was typically acquired over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A

background spectrum of the clean salt plates was recorded prior to the sample analysis and

subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane

or hexane) was prepared.

Data Acquisition: The analysis was performed on a GC-MS system equipped with a capillary

column (e.g., DB-5ms). A small volume of the sample solution (typically 1 µL) was injected into

the GC. The oven temperature was programmed to ramp from a low initial temperature (e.g.,

40°C) to a final temperature (e.g., 250°C) to separate the isomers. The separated components

were then introduced into the mass spectrometer, which was operated in electron ionization

(EI) mode at 70 eV. The mass spectrum was scanned over a mass range of m/z 35-300.

Visualizing the Isomeric Landscape
The following diagram illustrates the relationship between 2,3-Dimethyl-2-pentene and its

isomers, highlighting the different categories of isomerism and the spectroscopic techniques

used for their differentiation.
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Spectroscopic Differentiation of C7H14 Isomers

Isomers of 2,3-Dimethyl-2-pentene (C7H14)

Spectroscopic Techniques
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Caption: Isomeric relationships and spectroscopic analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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